molecular formula C14H22N2O2 B1675381 Lidocaine N-oxide CAS No. 2903-45-9

Lidocaine N-oxide

Cat. No. B1675381
CAS RN: 2903-45-9
M. Wt: 250.34 g/mol
InChI Key: YDVXPJXUHRROBA-UHFFFAOYSA-N
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Description

Lignocaine N-oxide is a novel metabolite of Lidocaine, an anesthetic and antiarrhythmic agent.

Scientific research applications

1. Voltammetric Determination

Rahbar, Ramezani, and Ghanavati (2016) developed a method using copper oxide nanoparticles modified carbon paste electrode for the voltammetric determination of lidocaine. This approach showed a well-defined peak for lidocaine solution between +0.5 and +1.5 V, optimizing instrumental and chemical parameters influencing the voltammetric response. This method was applied for the determination of lidocaine in pharmaceutical preparations, showing its potential in analytical chemistry for lidocaine detection (Rahbar, Ramezani, & Ghanavati, 2016).

2. Development of Graphene Oxide Hydrogel

Li, Zhang, and Wei (2021) conducted a study to develop a lidocaine-loaded Pluronic® F68-reduced graphene oxide hydrogel for sustained release of lidocaine. This hydrogel showed desirable characteristics for topical application and demonstrated the ability to prolong release up to 10 hours, offering potential for effective pain management (Li, Zhang, & Wei, 2021).

3. Inhibitory Effects on Erythrocytes

A study by Lenfant et al. (2000) found that lidocaine inhibits potassium efflux and hemolysis in erythrocytes during oxidative stress in vitro. This study suggests that lidocaine can protect erythrocytes against oxidative stress, a finding that could be significant in clinical practices such as intravenous regional anesthesia or ischemia-reperfusion injury prevention (Lenfant et al., 2000).

4. Anti-Inflammatory Responses in Microglia

Yuan et al. (2014) investigated the prophylactic effects of lidocaine on lipopolysaccharide-activated microglia. Their results showed that lidocaine significantly inhibited the release of inflammatory mediators, potentially mediated by the blockade of p38 MAPK and NF-κB signaling pathways. This implies potential therapeutic applications of lidocaine in neuroinflammation and related conditions (Yuan et al., 2014).

5. Vasoactive Effects on Human Skin

Newton et al. (2007) examined the vasodilator properties of lidocaine on human skin, focusing on the potential influences of nitric oxide release and other pathways. Their findings indicate that nitric oxide release contributes to the vasoactivity of lidocaine in human skin, offering insights into its effects in clinical dermatological applications (Newton et al., 2007).

properties

IUPAC Name

2-(2,6-dimethylanilino)-N,N-diethyl-2-oxoethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-5-16(18,6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVXPJXUHRROBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC(=O)NC1=C(C=CC=C1C)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183274
Record name Lignocaine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lidocaine N-oxide

CAS RN

2903-45-9
Record name Lignocaine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002903459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lignocaine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIDOCAINE N2-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25797M378Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
RLAP Hoogenboom, T Zuidema, M Essers… - Food Additives & …, 2015 - Taylor & Francis
… Cumulative renal excretion of the sum of lidocaine and metabolites, ie DMA, the two hydroxyl metabolites, MEGX and lidocaine-N-oxide for the four cows injected with 17 mg lidocaine …
Number of citations: 9 www.tandfonline.com
L Hesketh - 2021 - kclpure.kcl.ac.uk
… lidocaine N-oxide, a novel putative ischaemiaactivated antiarrhythmic prodrug. The project aimed to test the hypothesis that lidocaine Noxide is … shown that lidocaine N-oxide exhibited …
Number of citations: 0 kclpure.kcl.ac.uk
DA Grishanov, MA Navasardyan… - Angewandte Chemie …, 2017 - Wiley Online Library
… Lidocaine N-oxide is easily available by oxidation of lidocaine … The structure of lidocaine N-oxide triperoxosolvate C 14 H … crystallographically independent lidocaine N-oxide molecule …
Number of citations: 22 onlinelibrary.wiley.com
SD Nelson - 1974 - escholarship.org
… Attempted Isolation of Lidocaine N-Oxide from Human and … of the the rmal rearrangement products of lidocaine N-oxide … CI mass spectrum of lidocaine N-oxide Comparative EI and …
Number of citations: 2 escholarship.org
A Punt, L Lautz, G Stoopen, N Pinckaers, D Rijkers… - Toxicology in Vitro, 2021 - Elsevier
… In case of S9, also conversion of lidocaine to lidocaine-N-oxide and monoethylglycinexylidine (MEXG) was observed. MEGX is considered as intermediate for DMA formation, given that …
Number of citations: 1 www.sciencedirect.com
G Hallström, B Lindeke, AH Khuthier… - Chemico-Biological …, 1981 - Elsevier
… However, a recent report [27] indicates the involvement of cytochrome P-450 in the formation of lidocaine N-oxide. In the latter case the N-oxide was presumably formed by the …
Number of citations: 23 www.sciencedirect.com
RC Kammerer, DA Schmitz - Xenobiotica, 1986 - Taylor & Francis
… (top) layer was set aside for assay of either lidocaine N-oxide (XII), or acidic metabolites (eg, VIII). Eight millilitres of the methylene dichloride layer (bottom) were then pipetted into 12-ml …
Number of citations: 10 www.tandfonline.com
M Nihemaiti, N Huynh, R Mailler… - ACS ES&T …, 2022 - ACS Publications
… Lidocaine N-oxide was found to be one of the transformation products that were increased significantly by PFA oxidation. Therefore, suspect screening of wastewater samples was …
Number of citations: 4 pubs.acs.org
V Mulabagal, M Annaji, S Kurapati… - Biomedical …, 2020 - Wiley Online Library
… The lidocaine impurity formed in hydrogen peroxide-induced oxidation was identified as lidocaine N-oxide by UPLC/MS as shown in Figure 4b and c. Both the degradation products of …
DA Grishanov, MA Navasardyan… - Angewandte Chemie …, 2017 - Wiley Online Library
Dodecameric (H 2 O 2) 12 and pentameric (H 2 O 2) 5 clusters were observed for the first time in crystal structures of 2-aminonicotinic acid and lidocaine N-oxide peroxosolvates. In their …
Number of citations: 0 onlinelibrary.wiley.com

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